molecular formula C10H19NO2 B15315958 (2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid

(2S,4R)-4-(tert-Butyl)piperidine-2-carboxylic acid

Cat. No.: B15315958
M. Wt: 185.26 g/mol
InChI Key: TYTJHUHYZVFQDK-SFYZADRCSA-N
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Description

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound belongs to the piperidine family, which is known for its diverse biological activities and utility in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under controlled conditions.

Industrial Production Methods: Industrial production of rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylic acid
  • rac-(2R,4S)-4-methylazetidine-2-carboxylic acid
  • rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride

Uniqueness: rac-(2R,4S)-4-tert-butylpiperidine-2-carboxylic acid is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S,4R)-4-tert-butylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

TYTJHUHYZVFQDK-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)(C)C1CCNC(C1)C(=O)O

Origin of Product

United States

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